Galliumtriiodid

Übersicht

Beschreibung

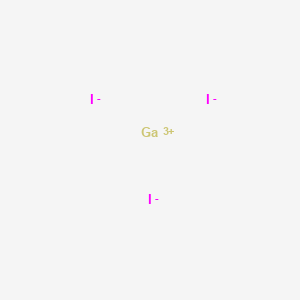

Gallium triiodide is an inorganic compound with a high melting point and low volatility . It is used in various fields such as the production of semiconductors, gallium nitride crystals, and organic synthesis .

Synthesis Analysis

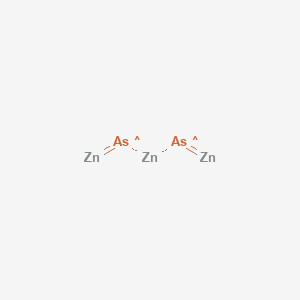

Gallium triiodide can be synthesized by the direct union of gallium and iodine in n-hexane . It is also used in the synthesis of GaN by high-pressure ammonolysis .Molecular Structure Analysis

In the molecular structure of Gallium triiodide, there are three single bonds around the gallium atom, with three iodine atoms attached to it, and on each iodine atom, there are three lone pairs .Physical And Chemical Properties Analysis

Gallium triiodide is a high melting point inorganic solid with low volatility . It forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .Wissenschaftliche Forschungsanwendungen

Katalysator für Biginelli-artige Reaktionen

Galliumtriiodid kann als Katalysator für Biginelli-artige Reaktionen verwendet werden . Diese Reaktionen werden zur Synthese von Dihydropyrimidin-2(1H)-on-Derivaten verwendet . Dihydropyrimidinone sind wichtige Verbindungen in der pharmazeutischen Chemie, da sie eine breite Palette an biologischen Aktivitäten aufweisen.

Stereoselektive Synthese von (Z)-β-Iod-Baylis–Hillman-Addukten

This compound kann als Reagenz für die stereoselektive Synthese von (Z)-β-Iod-Baylis–Hillman-Addukten verwendet werden . Diese Addukte sind nützliche Zwischenprodukte in der organischen Synthese, insbesondere bei der Synthese komplexer Naturstoffe und Pharmazeutika.

Aza-Prins-Cyclisierung

This compound kann auch für die Aza-Prins-Cyclisierung verwendet werden . Dies ist eine synthetische Methode, die zur Konstruktion stickstoffhaltiger Heterocyclen verwendet wird, die in vielen Naturstoffen und Pharmazeutika vorkommen.

Synthese von Gallium-Nitrid-Kristallen

This compound kann als Vorläufer zur Synthese von hochkristallinen Gallium-Nitrid-Kristallen verwendet werden . Gallium-Nitrid ist ein Halbleitermaterial, das in Hochfrequenz- und Hochleistungs-Transistoren sowie in Leuchtdioden (LEDs) Anwendung findet.

Produktion von Halbleitern

This compound wird bei der Produktion von Halbleitern verwendet . Es ist besonders nützlich beim chemischen Transportverfahren zum Züchten von Galliumarsenid-Kristallen , das bei der Herstellung von Geräten wie integrierten Schaltkreisen, Infrarot-Leuchtdioden und Solarzellen verwendet wird.

Synthese von hochreinen Chalkogenidgläsern

This compound kann als Ausgangsmaterial zur Synthese von hochreinen Chalkogenidgläsern verwendet werden . Diese Gläser haben einzigartige optische Eigenschaften und werden in der Infrarotoptik und Photonik verwendet.

Wirkmechanismus

Target of Action

Gallium triiodide is an inorganic compound with the formula GaI3 . It is primarily used in the production of semiconductors, gallium nitride crystals, and organic synthesis . .

Mode of Action

In the solid state, it exists as the dimer Ga2I6 . When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .

Biochemical Pathways

It is known that gallium triiodide can be reduced with gallium metal to give a green-colored gallium(i) iodide . This species is useful for the preparation of gallium(I) and gallium(II) compounds .

Result of Action

It is known to be a high melting point inorganic solid with low volatility , which may influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of gallium triiodide. For instance, it is a yellow hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, it decomposes in water , which could limit its use in aqueous environments or biological systems.

Safety and Hazards

Zukünftige Richtungen

Gallium compounds, including Gallium triiodide, have potential applications in various fields. For instance, Gallium Nitride, which can be produced using Gallium triiodide, is a promising semiconductor technology for high-performance devices in the RF, microwave, and mmW arenas . Furthermore, Gallium triiodide could potentially be used in the stabilization of photoactive phases for perovskite photovoltaics .

Eigenschaften

IUPAC Name |

triiodogallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRNSCDYNYYYHT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ga](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaI3 | |

| Record name | gallium(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallium(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065467 | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.436 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Gallium(III) iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13450-91-4 | |

| Record name | Gallium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium iodide (GaI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium(III) iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium iodide (GaI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)